![molecular formula C18H17Br B12973507 3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
3'-Bromospiro[cyclohexane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached at the 3’ position of the fluorene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of fluorene-9-one with cyclohexanone in the presence of a base to form the spiro compound. The bromination at the 3’ position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorene moiety.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
3’-Bromospiro[cyclohexane-1,9’-fluorene] has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to its unique electronic properties.
Materials Science:
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3’-Bromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily related to its electronic properties. The spiro linkage and the presence of the bromine atom influence the compound’s ability to participate in electronic transitions and interactions with other molecules. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3’-Chlorospiro[cyclohexane-1,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Spiro[cyclohexane-1,9’-fluorene]-based Polymers: Polymers incorporating the spirofluorene moiety, used in advanced materials.
Uniqueness
3’-Bromospiro[cyclohexane-1,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .
Properties
Molecular Formula |
C18H17Br |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-17-15(12-13)14-6-2-3-7-16(14)18(17)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
RBEUUKQNDFVUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
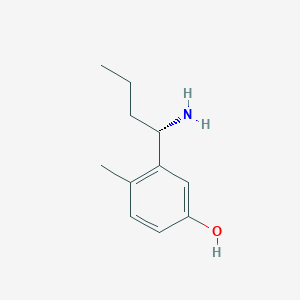
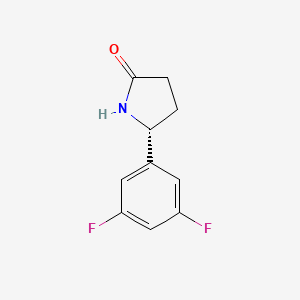
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)



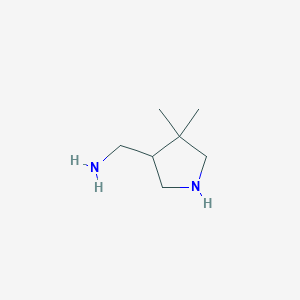
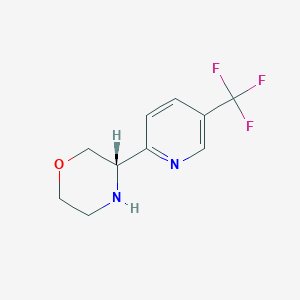

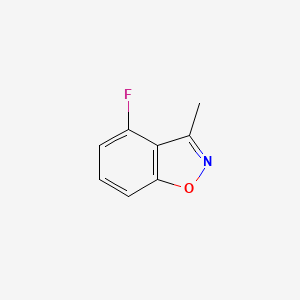
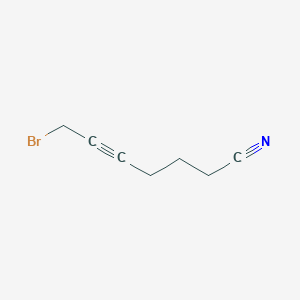
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

